N,N'-(4-Cyclopropoxypyridine-3,5-diyl)dimethanesulfonamide
Description
N,N’-(4-Cyclopropoxypyridine-3,5-diyl)dimethanesulfonamide is a chemical compound with the molecular formula C10H15N3O5S2 and a molecular weight of 321.376 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and dimethanesulfonamide groups, making it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C10H15N3O5S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-5-(methanesulfonamido)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O5S2/c1-19(14,15)12-8-5-11-6-9(13-20(2,16)17)10(8)18-7-3-4-7/h5-7,12-13H,3-4H2,1-2H3 |
InChI Key |
FGHLASCWBYKQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=CC(=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(4-Cyclopropoxypyridine-3,5-diyl)dimethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-cyclopropoxypyridine.
Reaction with Methanesulfonyl Chloride: The 4-cyclopropoxypyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide groups.
Chemical Reactions Analysis
N,N’-(4-Cyclopropoxypyridine-3,5-diyl)dimethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N,N’-(4-Cyclopropoxypyridine-3,5-diyl)dimethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N’-(4-Cyclopropoxypyridine-3,5-diyl)dimethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N,N’-(4-Cyclopropoxypyridine-3,5-diyl)dimethanesulfonamide can be compared with other similar compounds, such as:
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine core but with different substituents, leading to distinct chemical and biological properties.
N,N’-[Biphenyl-4,4’-diyldi(2R)propane-2,1-diyl]dimethanesulfonamide: Another related compound with a biphenyl core, showing different reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
